![molecular formula C27H28BrF3N2O B1366409 Bromuro de N-[4-(trifluorometil)bencil]cinchoninio CAS No. 95088-20-3](/img/structure/B1366409.png)
Bromuro de N-[4-(trifluorometil)bencil]cinchoninio
Descripción general
Descripción
Aplicaciones Científicas De Investigación
N-[4-(Trifluoromethyl)benzyl]cinchoninium bromide has several scientific research applications, including:
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Trifluoromethyl)benzyl]cinchoninium bromide typically involves the reaction of cinchonine with 4-(trifluoromethyl)benzyl bromide . The reaction is carried out in an appropriate solvent, such as ethanol, under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of N-[4-(Trifluoromethyl)benzyl]cinchoninium bromide follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(Trifluoromethyl)benzyl]cinchoninium bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using suitable reducing agents.
Substitution: The compound can participate in substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted products .
Mecanismo De Acción
The mechanism of action of N-[4-(Trifluoromethyl)benzyl]cinchoninium bromide involves its role as a phase-transfer catalyst. It facilitates the transfer of reactants between different phases, such as aqueous and organic phases, by forming a complex with the reactant and transporting it across the phase boundary . This enhances the reaction rate and efficiency .
Comparación Con Compuestos Similares
Similar Compounds
N-(4-Trifluoromethylbenzyl)dihydrocinchoninium bromide: A similar compound with slight structural differences.
4-(Trifluoromethyl)benzyl bromide: Another related compound used in organic synthesis.
Uniqueness
N-[4-(Trifluoromethyl)benzyl]cinchoninium bromide is unique due to its high efficiency as a phase-transfer catalyst and its ability to facilitate asymmetric synthesis reactions . Its trifluoromethyl group enhances its reactivity and selectivity in various chemical reactions .
Propiedades
IUPAC Name |
(S)-[(2R,4S,5R)-5-ethenyl-1-[[4-(trifluoromethyl)phenyl]methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28F3N2O.BrH/c1-2-19-17-32(16-18-7-9-21(10-8-18)27(28,29)30)14-12-20(19)15-25(32)26(33)23-11-13-31-24-6-4-3-5-22(23)24;/h2-11,13,19-20,25-26,33H,1,12,14-17H2;1H/q+1;/p-1/t19-,20-,25+,26-,32?;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOCWWLLFHKDFLF-KFGLDPKJSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1C[N+]2(CCC1CC2C(C3=CC=NC4=CC=CC=C34)O)CC5=CC=C(C=C5)C(F)(F)F.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@H]1C[N+]2(CC[C@H]1C[C@@H]2[C@H](C3=CC=NC4=CC=CC=C34)O)CC5=CC=C(C=C5)C(F)(F)F.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28BrF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30465305 | |
| Record name | N-[4-(Trifluoromethyl)benzyl]cinchoninium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30465305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
533.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95088-20-3 | |
| Record name | N-[4-(Trifluoromethyl)benzyl]cinchoninium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30465305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-Trifluoromethylbenzyl)cinchoninium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What are the main applications of N-[4-(Trifluoromethyl)benzyl]cinchoninium bromide as a catalyst?
A1: N-[4-(Trifluoromethyl)benzyl]cinchoninium bromide serves as a chiral phase-transfer catalyst in various asymmetric reactions. These include, but are not limited to:
- Asymmetric alkylations []
- Amino acid synthesis []
- Hydroxylations []
- Michael additions []
- Robinson annulations []
Q2: Are there any known issues with the purity of commercially available N-[4-(Trifluoromethyl)benzyl]cinchoninium bromide?
A3: Yes, commercially available N-[4-(Trifluoromethyl)benzyl]cinchoninium bromide can contain varying amounts (0-25 mol%, typically around 15 mol%) of its dihydro analog as an impurity []. Researchers should be aware of this potential impurity and consider purification methods if necessary.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


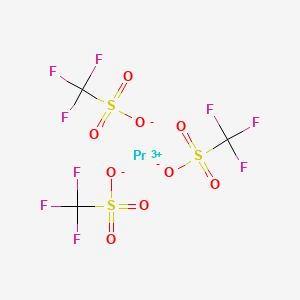
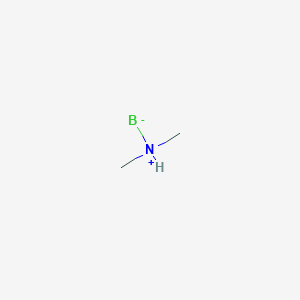

![2-(3-Fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B1366331.png)

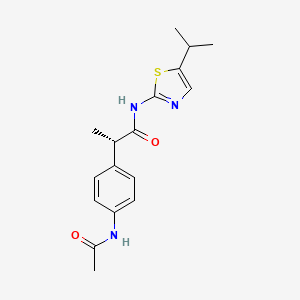

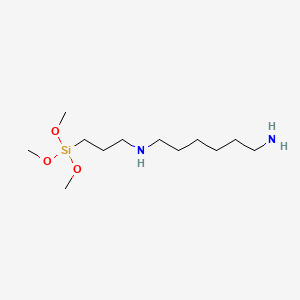

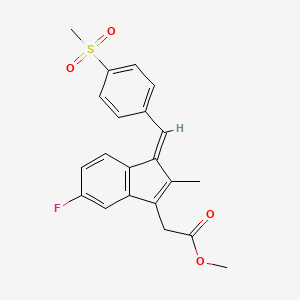
![5-[[(4-Methoxyphenyl)amino]carbonyl]amino-8-ethyl-2-(2-furyl)-pyrazolo[4,3-e]1,2,4-triazolo[1,5-c]pyrimidine](/img/structure/B1366343.png)



